molecular formula C12H18 B1581590 2,2,7,7-Tetramethylocta-3,5-diyne CAS No. 6130-98-9

2,2,7,7-Tetramethylocta-3,5-diyne

Cat. No.: B1581590
CAS No.: 6130-98-9
M. Wt: 162.27 g/mol
InChI Key: VCVMWFDNPLLHKP-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethylocta-3,5-diyne is an organic compound with the molecular formula C12H18 It is characterized by the presence of two triple bonds and four methyl groups, making it a member of the alkyne family

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,7,7-Tetramethylocta-3,5-diyne can be synthesized through several methods. One common approach involves the reaction of 2,2,7,7-tetramethyl-3,5-octadiyne with lithium metal in tetrahydrofuran (THF) to produce 3,6-dilithio-2,2,7,7-tetramethyl-3,4,5-octatriene as a crystalline bis-THF adduct .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of strong bases and solvents like THF.

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-Tetramethylocta-3,5-diyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution reagents: Such as halogens (Cl2, Br2) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2,2,7,7-Tetramethylocta-3,5-diyne has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetramethylocta-3,5-diyne involves its interaction with various molecular targets and pathways. The compound’s triple bonds and methyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. Specific molecular targets and pathways are still under investigation, but its unique structure suggests potential for diverse applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,7,7-Tetramethyl-3,5-octadiyne: A closely related compound with similar structural features.

    2,2,7,7-Tetramethyl-3,4,5-octatriene: Another related compound formed through specific synthetic routes.

Uniqueness

2,2,7,7-Tetramethylocta-3,5-diyne is unique due to its specific arrangement of triple bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2,2,7,7-tetramethylocta-3,5-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVMWFDNPLLHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC#CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210211
Record name 2,2,7,7-Tetramethylocta-3,5-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6130-98-9
Record name 2,2,7,7-Tetramethylocta-3,5-diyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(tert-butyl)diacetylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147145
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Record name 2,2,7,7-Tetramethylocta-3,5-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,7,7-Tetramethyl-3,5-octadiyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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